1-(Bromomethyl)-3-tert-butylbenzene

CAS No.: 102405-32-3

Cat. No.: VC5450355

Molecular Formula: C11H15Br

Molecular Weight: 227.145

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102405-32-3 |

|---|---|

| Molecular Formula | C11H15Br |

| Molecular Weight | 227.145 |

| IUPAC Name | 1-(bromomethyl)-3-tert-butylbenzene |

| Standard InChI | InChI=1S/C11H15Br/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,8H2,1-3H3 |

| Standard InChI Key | PJQAWFRZGVFIOK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=CC(=C1)CBr |

Introduction

Chemical Identity and Structural Features

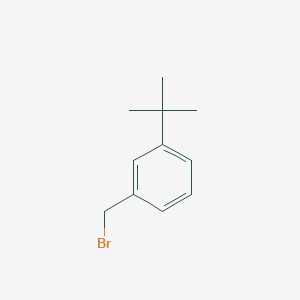

1-(Bromomethyl)-3-tert-butylbenzene belongs to the class of benzyl bromides, with the systematic IUPAC name 1-(bromomethyl)-3-(tert-butyl)benzene. Its molecular formula is C11H15Br, and it has a molecular weight of 227.14 g/mol . The compound’s structure consists of a benzene ring with a bromomethyl group at position 1 and a tert-butyl group at position 3 (Figure 1). Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 102405-32-3 |

| SMILES | CC(C)(C)C1=CC=CC(=C1)CBr |

| InChIKey | PJQAWFRZGVFIOK-UHFFFAOYSA-N |

| Synonyms | 3-t-butylbenzyl bromide; MFCD15527517 |

The tert-butyl group enhances steric hindrance, influencing the compound’s reactivity in substitution reactions .

| Property | Value/Description |

|---|---|

| Density | ~1.2 g/cm³ (estimated) |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| LogP (Partition Coefficient) | ~3.8 (predicted) |

| Vapor Pressure | <0.1 mmHg at 25°C (estimated) |

The bromomethyl group confers polarity, making the compound soluble in organic solvents like dichloromethane and tetrahydrofuran. Its stability under standard conditions suggests suitability for storage at room temperature when protected from moisture .

Synthesis Methods

While no explicit synthesis protocols for 1-(Bromomethyl)-3-tert-butylbenzene are documented, its preparation likely follows established routes for benzyl bromides. A plausible method involves:

-

Friedel-Crafts Alkylation: Introducing the tert-butyl group to toluene using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl3).

-

Bromination: Reacting the resulting 3-tert-butyltoluene with N-bromosuccinimide (NBS) under radical conditions or with HBr in the presence of a peroxide initiator .

The reaction can be represented as:

Yield optimization would require careful control of reaction temperature and stoichiometry, as tert-butyl groups may hinder bromination at the meta position .

Applications in Organic Synthesis

1-(Bromomethyl)-3-tert-butylbenzene is primarily utilized as an alkylating agent or building block in the following contexts:

Ligand Design

Bulky phosphine ligands derived from tert-butyl-substituted aromatics enhance transition-metal catalysis by modulating steric environments. For example, palladium complexes with such ligands exhibit improved efficiency in Suzuki-Miyaura cross-coupling reactions .

Pharmaceutical Intermediates

| Hazard Category | Precautions |

|---|---|

| Skin/Eye Irritation | Use nitrile gloves and goggles |

| Respiratory Toxicity | Operate in a fume hood |

| Environmental Hazard | Avoid aqueous discharge |

The compound likely falls under GHS Hazard Category C (corrosive) and requires storage in a refrigerated, airtight container .

Research Directions

Current literature highlights gaps in understanding this compound’s full potential. Priority areas include:

-

Catalytic Applications: Exploring its use in asymmetric catalysis.

-

Thermal Stability Studies: Characterizing decomposition pathways.

-

Ecotoxicology: Assessing environmental persistence and toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume